molecular formula C12H23BO2Si2 B3056961 Bis(trimethylsilyl) phenylboronate CAS No. 7560-51-2

Bis(trimethylsilyl) phenylboronate

Cat. No. B3056961
CAS RN: 7560-51-2
M. Wt: 266.29 g/mol
InChI Key: QHKVZAHYVMMIRZ-UHFFFAOYSA-N
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Description

Trimethylsilyl groups are functional groups in organic chemistry, consisting of three methyl groups bonded to a silicon atom . They are known for their chemical inertness and large molecular volume, making them useful in various applications . Boronic esters, on the other hand, are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Bis(trimethylsilyl)amine, a related compound, is synthesized by treating trimethylsilyl chloride with ammonia . In the case of boronic esters, they are often formed from boronic acids and carbohydrate derivatives .


Molecular Structure Analysis

Trimethylsilyl groups are characterized by three methyl groups bonded to a silicon atom . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . Boronic esters are used in various organic transformations .

Mechanism of Action

Trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis or other chemical reactions . Boronic esters, on the other hand, are known for their ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states .

properties

IUPAC Name

trimethyl-[phenyl(trimethylsilyloxy)boranyl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2Si2/c1-16(2,3)14-13(15-17(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKVZAHYVMMIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497351
Record name Bis(trimethylsilyl) phenylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl) phenylboronate

CAS RN

7560-51-2
Record name Bis(trimethylsilyl) B-phenylboronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7560-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(trimethylsilyl) phenylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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